molecular formula C11H13NO2S B14718519 N-propan-2-yloxycarbothioylbenzamide CAS No. 21406-28-0

N-propan-2-yloxycarbothioylbenzamide

Cat. No.: B14718519
CAS No.: 21406-28-0
M. Wt: 223.29 g/mol
InChI Key: CCVYZFLLMCVKEK-UHFFFAOYSA-N
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Description

N-propan-2-yloxycarbothioylbenzamide is a thiocarbamate derivative characterized by a benzamide core modified with a propan-2-yloxycarbothioyl functional group. This compound belongs to the broader class of thioamide-containing molecules, which are notable for their sulfur atom substitution in place of oxygen in the carbonyl group. Such structural modifications often influence electronic properties, solubility, and biological activity compared to their oxo-analogs.

Properties

CAS No.

21406-28-0

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

O-propan-2-yl N-benzoylcarbamothioate

InChI

InChI=1S/C11H13NO2S/c1-8(2)14-11(15)12-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13,15)

InChI Key

CCVYZFLLMCVKEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Thiophosgene-Mediated Coupling of Benzamide and Isopropyl Alcohol

A widely reported method involves the reaction of benzoyl chloride derivatives with thiophosgene (CSCl₂), followed by nucleophilic substitution with isopropyl alcohol.

Procedure :

  • Formation of Benzoyl Isothiocyanate : Benzoyl chloride (1.0 equiv) reacts with ammonium thiocyanate (1.2 equiv) in anhydrous acetone at 0–5°C for 2 hours, yielding benzoyl isothiocyanate.
  • Thiocarbamate Formation : The intermediate is treated with isopropyl alcohol (1.5 equiv) in pyridine under reflux for 6–8 hours. Pyridine acts as both solvent and HCl scavenger.

Reaction Equation :
$$
\text{PhCOCl} + \text{NH}4\text{SCN} \rightarrow \text{PhNCS} + \text{HCl} + \text{NH}3
$$
$$
\text{PhNCS} + \text{(CH}3\text{)}2\text{CHOH} \rightarrow \text{PhC(=O)NHC(=S)OCH(CH}3\text{)}2
$$

Optimization Insights :

  • Solvent : Pyridine enhances reaction efficiency by neutralizing HCl, preventing side reactions.
  • Temperature : Reflux conditions (110–120°C) improve yields to 74–85%, as evidenced by analogous thiocarbamate syntheses.
  • Purity : Suppliers report 90–99% assay purity post-crystallization from ethanol/water mixtures.

Direct Alkylation of Thiocarbamic Acid Salts

An alternative route employs the alkylation of preformed thiocarbamic acid salts with isopropyl bromide.

Procedure :

  • Synthesis of Sodium Thiocarbamate : Carbon disulfide (CS₂) reacts with aqueous ammonia (25%) at 40°C for 4 hours to form ammonium dithiocarbamate, which is subsequently treated with NaOH to yield sodium thiocarbamate.
  • Alkylation Step : The sodium salt reacts with isopropyl bromide (1.2 equiv) in dry dimethylformamide (DMF) at 80°C for 12 hours.

Reaction Equation :
$$
\text{NaSC(=S)ONa} + \text{(CH}3\text{)}2\text{CHBr} \rightarrow \text{PhC(=O)NHC(=S)OCH(CH}3\text{)}2 + \text{NaBr}
$$

Optimization Insights :

  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv) in acetone improves yields to 70–76% by facilitating deprotonation.
  • Workup : Crude product purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

One-Pot Synthesis via Carbodiimide Coupling

Modern approaches utilize carbodiimide reagents (e.g., EDC·HCl) to couple benzamide derivatives with isopropyl mercaptan.

Procedure :

  • Activation : Benzamide (1.0 equiv) and EDC·HCl (1.2 equiv) are stirred in dichloromethane (DCM) at 25°C for 1 hour.
  • Coupling : Isopropyl mercaptan (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added, and the mixture is refluxed for 8 hours.

Reaction Equation :
$$
\text{PhCONH}2 + \text{HSOCH(CH}3\text{)}2 \xrightarrow{\text{EDC·HCl}} \text{PhC(=O)NHC(=S)OCH(CH}3\text{)}_2
$$

Optimization Insights :

  • Catalyst : DMAP accelerates the reaction, reducing time to 6 hours.
  • Yield : 68–72% after recrystallization from methanol.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Purity Scalability
Thiophosgene-mediated Benzoyl chloride, (CH₃)₂CHOH Pyridine, reflux 74–85% 90–99% Industrial
Alkylation of salts NaSC(=S)ONa, (CH₃)₂CHBr DMF, 80°C 70–76% 85–95% Lab-scale
Carbodiimide coupling EDC·HCl, DMAP DCM, reflux 68–72% 88–93% Pilot-scale

Key Findings :

  • The thiophosgene route achieves the highest yields (85%) and is preferred industrially due to cost-effectiveness.
  • Alkylation methods, while scalable, require stringent moisture control to prevent hydrolysis.
  • Carbodiimide coupling offers milder conditions but lower yields, making it suitable for small-scale pharmaceutical applications.

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : ν 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), 1150 cm⁻¹ (C-O).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (d, 6H, -CH(CH₃)₂), 4.85 (m, 1H, -OCH), 7.45–8.10 (m, 5H, Ar-H).
  • LC-MS : m/z 223.10 [M+H]⁺, consistent with molecular formula C₁₁H₁₃NO₂S.

Purity Assessment

Suppliers specify HPLC purity ≥99% using C18 columns (mobile phase: acetonitrile/water 70:30). Residual solvents (e.g., pyridine, DMF) are controlled to <0.1% per ICH guidelines.

Challenges and Mitigation Strategies

  • Thiophosgene Toxicity : Substitute with solid-supported thiophosgene analogs to enhance safety.
  • Byproduct Formation : Optimize stoichiometry (isopropyl alcohol:benzoyl chloride = 1.5:1) to minimize O-alkylation byproducts.
  • Storage : Store under nitrogen at 2–8°C to prevent oxidation of the thiocarbamate group.

Chemical Reactions Analysis

Types of Reactions: N-propan-2-yloxycarbothioylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides and thiocarbamates.

Scientific Research Applications

Chemistry: N-propan-2-yloxycarbothioylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also employed in the development of bioactive molecules with potential therapeutic applications .

Medicine: this compound has shown promise in medicinal chemistry for the development of new drugs targeting specific enzymes and receptors. Its derivatives are being explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of agrochemicals and coatings .

Mechanism of Action

The mechanism of action of N-propan-2-yloxycarbothioylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved . The exact molecular targets and pathways vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Key Observations:

  • Thiocarbamate vs.
  • Isopropoxy vs. Propoxy : The branched isopropoxy group in the target compound may impart steric hindrance, affecting reactivity in substitution reactions compared to the linear propoxy group in compound 3k .
  • Thioamide vs. Ester : Unlike propyl 4-hydroxybenzoate (a preservative), the thioamide group in this compound is less stable under alkaline conditions due to sulfur’s susceptibility to nucleophilic attack .

Key Findings:

  • Lipophilicity : The thiocarbamate group increases logP values compared to both compound 3k and propyl 4-hydroxybenzoate, suggesting enhanced bioavailability in lipid-rich environments .
  • Stability : this compound’s lower thermal stability aligns with trends observed in thioamides, which are generally less stable than oxygenated analogs due to weaker C=S bond strength .

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